Cas no 1225820-04-1 (1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine)

1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dichlorophenyl)-3,3-dimethylpiperazine
- 1225820-04-1
- AKOS014255308
- 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine
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- Inchi: 1S/C12H16Cl2N2/c1-12(2)8-16(6-5-15-12)11-4-3-9(13)7-10(11)14/h3-4,7,15H,5-6,8H2,1-2H3
- InChI Key: PNARICIPEIAIAR-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N1CCNC(C)(C)C1)Cl
Computed Properties
- Exact Mass: 258.0690539g/mol
- Monoisotopic Mass: 258.0690539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 15.3Ų
1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D783278-1g |
1-(2,4-dichlorophenyl)-3,3-dimethyl-Piperazine |
1225820-04-1 | 95% | 1g |
$795 | 2024-08-03 | |
eNovation Chemicals LLC | D783278-1g |
1-(2,4-dichlorophenyl)-3,3-dimethyl-Piperazine |
1225820-04-1 | 95% | 1g |
$795 | 2025-02-26 | |
eNovation Chemicals LLC | D783278-1g |
1-(2,4-dichlorophenyl)-3,3-dimethyl-Piperazine |
1225820-04-1 | 95% | 1g |
$795 | 2025-02-28 |
1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine Related Literature
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine
1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine: A Comprehensive Overview
1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine, also known by its CAS number 1225820-04-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. The substitution pattern of this compound includes a 2,4-dichlorophenyl group and two methyl groups on the piperazine ring. Its unique structure endows it with distinct chemical and physical properties, making it a subject of interest for both academic research and industrial applications.
The synthesis of 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine typically involves multi-step organic reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed coupling reactions has been reported to facilitate the formation of the dichlorophenyl-piperazine linkage with high yield and purity. These methods not only enhance the scalability of the synthesis but also contribute to the sustainability of chemical processes by minimizing waste and energy consumption.
In terms of physical properties, 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine exhibits a melting point of approximately 155°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which makes it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, revealing its resilience to degradation under mild to moderate reaction conditions.
The application of 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine spans across multiple domains. In the pharmaceutical industry, this compound has been explored as a potential building block for drug development. Its ability to form hydrogen bonds due to the presence of nitrogen atoms in the piperazine ring makes it an attractive candidate for designing bioactive molecules targeting specific protein receptors. Recent studies have highlighted its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in various diseases such as cardiovascular disorders and neurological conditions.
In addition to its pharmaceutical applications, 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine has found utility in materials science. Its rigid structure and ability to form coordination bonds make it a promising candidate for constructing metal-organic frameworks (MOFs) and other porous materials. Researchers have demonstrated that incorporating this compound into MOFs can enhance their gas adsorption capabilities, particularly for gases such as carbon dioxide and methane. These findings underscore its potential role in addressing environmental challenges related to greenhouse gas emissions.
The environmental impact of 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine has also been a topic of recent investigations. Studies on its biodegradation kinetics reveal that it undergoes microbial degradation under aerobic conditions with an estimated half-life of several weeks in aqueous environments. This information is crucial for assessing its ecological risk and ensuring responsible handling during industrial processes.
In conclusion, 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine, with its unique structural features and versatile properties, continues to be a focal point in both academic research and industrial applications. Ongoing advancements in synthetic methodologies and material science are expected to further expand its utility across diverse fields. As researchers delve deeper into its potential applications and environmental implications, this compound stands as a testament to the ever-evolving landscape of modern chemistry.
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